Fenbufen

Vue d'ensemble

Description

Fenbufen is a non-steroidal anti-inflammatory drug primarily used to treat inflammation associated with conditions such as osteoarthritis, ankylosing spondylitis, and tendinitis . It is also effective in relieving backaches, sprains, and fractures. This compound belongs to the propionic acid derivatives class of drugs and was introduced by American Cyanamid under the trade name Lederfen in the 1980s .

Méthodes De Préparation

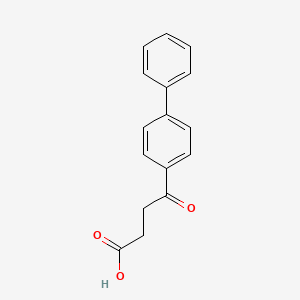

Fenbufen can be synthesized through the acylation of biphenyl with succinic anhydride under Friedel-Crafts conditions . The reaction involves the use of aluminum chloride as a catalyst. The general reaction scheme is as follows:

Acylation Reaction: Biphenyl reacts with succinic anhydride in the presence of aluminum chloride to form 4-(4-biphenylyl)-4-oxobutyric acid.

Purification: The product is then purified through recrystallization to obtain this compound in its pure form.

Industrial production methods follow similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.

Analyse Des Réactions Chimiques

Fenbufen undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form its corresponding carboxylic acid derivatives.

Reduction: Reduction of this compound can lead to the formation of alcohol derivatives.

Substitution: this compound can undergo substitution reactions, particularly at the aromatic ring, to form various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like chromic acid and reducing agents like lithium aluminum hydride. The major products formed from these reactions include 4-biphenylacetic acid and its derivatives .

Applications De Recherche Scientifique

Pharmacological Properties

Fenbufen exhibits significant analgesic and anti-inflammatory effects, comparable to other NSAIDs such as aspirin and indomethacin. Research indicates that its efficacy in treating conditions like rheumatoid arthritis is notable, with dosages ranging from 600 mg to 1000 mg daily showing effectiveness similar to higher doses of other NSAIDs . The mechanism of action involves the inhibition of cyclooxygenase enzymes, leading to reduced prostaglandin synthesis, which mediates pain and inflammation .

Clinical Applications

- Pain Management : this compound has been evaluated for its effectiveness in managing postoperative pain. A study comparing oral doses of this compound (400 mg and 800 mg) against a placebo demonstrated significant analgesic efficacy, with a majority of participants experiencing at least 50% pain relief within hours of administration .

- Rheumatoid Arthritis : In clinical trials, this compound has shown comparable effectiveness to traditional NSAIDs in alleviating symptoms of rheumatoid arthritis while presenting a lower incidence of gastrointestinal side effects . This makes it a viable option for long-term management in patients sensitive to other NSAIDs.

- Immunomodulatory Effects : Recent studies have explored this compound's potential beyond pain relief, particularly its immunomodulatory properties. Research indicates that this compound may influence cell-mediated immunity and humoral immunity, suggesting its application in treating immune system disorders . In animal models, this compound treatment resulted in significant reductions in immune activation markers.

Case Studies

- Postoperative Pain Relief : In a randomized controlled trial involving 90 participants with established postoperative pain, this compound demonstrated effective analgesia. Of those receiving 800 mg, 14 out of 16 participants reported substantial pain relief compared to only 6 out of 15 in the placebo group .

- Osteoarthritis Management : A comparative study highlighted that this compound at daily doses of 600 mg was as effective as higher doses of aspirin or ibuprofen in managing osteoarthritis symptoms. Participants reported improved mobility and reduced pain levels over the treatment period .

Safety Profile

While this compound is generally well-tolerated, some adverse effects have been reported, primarily gastrointestinal disturbances such as heartburn and nausea . Its safety profile appears favorable compared to other NSAIDs, making it suitable for patients who may be at risk for gastrointestinal complications.

Innovative Formulations

Recent advancements have focused on enhancing the solubility and bioavailability of this compound through novel formulations. For instance, the development of this compound meglumine salt has shown promise in improving water solubility, thus facilitating better absorption and therapeutic efficacy in clinical settings .

Mécanisme D'action

Fenbufen exerts its effects by inhibiting the enzyme cyclooxygenase, which is responsible for the production of prostaglandins that cause inflammation . By preventing the formation of prostaglandins, this compound reduces inflammation and pain. The primary molecular target of this compound is cyclooxygenase, and the pathway involved is the inhibition of prostaglandin synthesis .

Comparaison Avec Des Composés Similaires

Fenbufen is compared with other non-steroidal anti-inflammatory drugs such as ibuprofen, fenoprofen, and naproxen. Some key points of comparison include:

Fenoprofen: This compound is slightly more effective than fenoprofen in reducing inflammation and pain.

This compound’s uniqueness lies in its specific structure, which allows it to be metabolized into active metabolites that exert anti-inflammatory effects .

Activité Biologique

Fenbufen is a non-steroidal anti-inflammatory drug (NSAID) that exhibits analgesic and antipyretic properties. It is primarily used for the treatment of inflammatory conditions and pain management. This article delves into the biological activity of this compound, focusing on its mechanisms, efficacy in clinical studies, safety profile, and structure-activity relationships.

This compound acts as a prodrug with minimal intrinsic cyclooxygenase (COX) activity. Its primary active metabolite, biphenylacetic acid, serves as a potent inhibitor of prostaglandin synthesis. This mechanism is crucial as it reduces inflammation and pain without exposing the gastrointestinal tract to high concentrations of active compounds, thereby minimizing ulcerogenic potential .

Pain Relief

A study evaluated the efficacy of oral this compound in managing acute postoperative pain. Participants received either 800 mg or 400 mg doses, with results indicating that both doses provided significant analgesic effects compared to placebo. However, the small sample size (90 participants) limited the robustness of these findings .

- Efficacy Results :

- 800 mg this compound : 14 out of 16 participants achieved at least 50% pain relief.

- 400 mg this compound : 11 out of 15 participants experienced similar relief.

- Placebo : Only 6 out of 15 participants reported significant pain relief.

Adverse effects included mild gastrointestinal symptoms, such as heartburn and nausea, particularly at the higher dosage .

Anti-inflammatory Activity

This compound's anti-inflammatory effects have been demonstrated across various animal models. In laboratory tests involving mice and guinea pigs, this compound exhibited significant activity against inflammation, comparable to other NSAIDs like indomethacin .

Structure-Activity Relationships

Research has shown that modifications to the this compound structure can enhance its biological activity. For instance, the synthesis of alkyl-substituted this compound amide analogs revealed that increasing the length of the alkyl chain correlated with increased cytotoxic effects on cancer cell lines. The octyl this compound amide exhibited the highest cytotoxicity, with nearly 70% cell viability loss at a concentration of 30 μM .

Table: Cytotoxic Effects of this compound Analogues

| Compound | Cytotoxic Concentration (μM) | % Cell Viability Loss |

|---|---|---|

| This compound | 10-100 | None |

| Methyl this compound Amide | 100 | Significant |

| Octyl this compound Amide | 30 | ~70% |

Safety Profile

This compound has been evaluated for safety in clinical studies involving over 2,600 patients. The overall incidence of gastrointestinal adverse effects was lower than that observed with other NSAIDs like aspirin and indomethacin. Notably, cutaneous disorders were more frequently reported during the initial month but stabilized thereafter .

- Key Safety Findings :

- Lower gastrointestinal adverse events compared to traditional NSAIDs.

- No reports of drug-related jaundice or significant changes in laboratory parameters over prolonged use.

Propriétés

IUPAC Name |

4-oxo-4-(4-phenylphenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c17-15(10-11-16(18)19)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9H,10-11H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPAKPRAICRBAOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9023043 | |

| Record name | Fenbufen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36330-85-5 | |

| Record name | Fenbufen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36330-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenbufen [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036330855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenbufen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08981 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | fenbufen | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757812 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fenbufen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fenbufen | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.148 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENBUFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9815R1WR9B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

185-187 | |

| Record name | Fenbufen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08981 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.